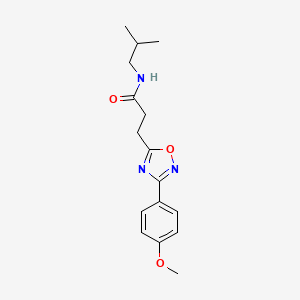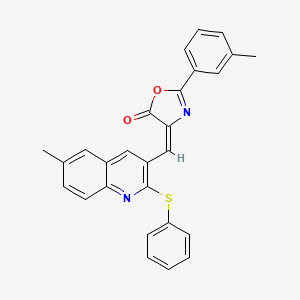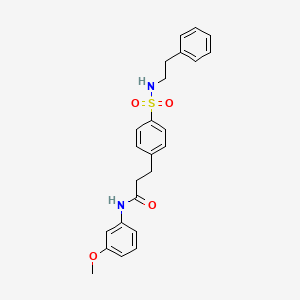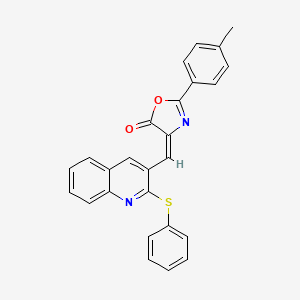
N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as IMB-6, is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. In addition, this compound has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for large-scale production. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying its effects, which could lead to the development of new therapeutic targets. Additionally, further studies are needed to determine the optimal dose and administration route of this compound for different applications.
Métodos De Síntesis
The synthesis of N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multistep process that begins with the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This intermediate compound is then reacted with isobutylamine and acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-isobutyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various scientific research fields, including medicine, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)10-17-14(20)8-9-15-18-16(19-22-15)12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUHZFBSUOJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)




